

# An In-depth Technical Guide to the Physical Properties of Acetyltrimethylsilane

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This technical guide provides a comprehensive overview of the core physical properties of **acetyltrimethylsilane**. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes quantitative data presented in structured tables, detailed experimental protocols for property determination, and visualizations of experimental workflows.

## **Core Physical Properties**

**Acetyltrimethylsilane**, an organosilicon compound, is a colorless liquid at room temperature. [1] Its key physical properties are summarized in the tables below, providing a ready reference for laboratory and development applications.



Property	Value	Reference
Molecular Formula	C5H12OSi	[1]
Molecular Weight	116.23 g/mol	
Appearance	Colorless liquid	[1]
Boiling Point	113-114 °C	[1]
Melting Point	<0 °C	[1]
Density	0.811 g/mL at 25 °C	
Refractive Index (n20/D)	1.411	

## **Solubility Profile**

While specific quantitative solubility data for **acetyltrimethylsilane** in a range of organic solvents is not readily available in the literature, it is generally considered to be miscible with most common organic solvents. The following table provides a qualitative solubility profile based on the expected behavior of similar organosilicon compounds. For precise quantitative determination, the experimental protocol provided in this guide should be followed.

Solvent	Qualitative Solubility
Methanol	Soluble
Ethanol	Soluble
Acetone	Soluble[2]
Diethyl Ether	Soluble[3][4]
Dichloromethane	Soluble
Tetrahydrofuran (THF)	Soluble[5][6]
Toluene	Soluble
Hexane	Soluble[7][8][9]



## Safety and Handling

**Acetyltrimethylsilane** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Safety Parameter	Value	Reference
Flash Point	8 °C (46.4 °F) - closed cup	[10]
Hazard Classifications	Flammable Liquid 2, Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3	[10]
Signal Word	Danger	[10]

## **Experimental Protocols**

The following sections detail the methodologies for determining the key physical and spectral properties of **acetyltrimethylsilane**.

## **Determination of Melting Point**

This protocol describes the determination of the melting point of **acetyltrimethylsilane** using a capillary melting point apparatus.

#### Materials:

- Acetyltrimethylsilane sample
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Freezing mixture (e.g., dry ice/acetone)

#### Procedure:

• Cool a small sample of acetyltrimethylsilane using a freezing mixture until it solidifies.



- Quickly introduce a small amount of the solidified sample into a capillary tube.
- Tap the capillary tube gently to pack the sample at the bottom.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.



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Caption: Workflow for Melting Point Determination.

### **Determination of Boiling Point**

This protocol outlines the distillation method for determining the boiling point of acetyltrimethylsilane.

#### Materials:

- Acetyltrimethylsilane sample (at least 5 mL)
- Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)
- Heating mantle
- Boiling chips



#### Procedure:

- Assemble the distillation apparatus in a fume hood.
- Place 5-10 mL of **acetyltrimethylsilane** and a few boiling chips into the distilling flask.
- Position the thermometer so that the top of the bulb is level with the bottom of the side arm
  of the distilling flask.
- Begin heating the flask gently with the heating mantle.
- Observe the temperature as the liquid begins to boil and the vapor condenses.
- Record the temperature at which the liquid is distilling at a steady rate. This is the boiling point.
- · Record the atmospheric pressure.



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Caption: Workflow for Boiling Point Determination.

## **Determination of Density**

This protocol describes the use of a pycnometer to determine the density of acetyltrimethylsilane.

#### Materials:

- Acetyltrimethylsilane sample
- Pycnometer (specific gravity bottle)



- Analytical balance
- Constant temperature water bath (25°C)

#### Procedure:

- Clean and dry the pycnometer thoroughly.
- Weigh the empty pycnometer on an analytical balance.
- Fill the pycnometer with acetyltrimethylsilane, ensuring no air bubbles are present.
- Place the filled pycnometer in a constant temperature water bath at 25°C for 30 minutes to allow it to equilibrate.
- Remove the pycnometer, wipe it dry, and weigh it.
- Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4 and 5.
- Calculate the density of acetyltrimethylsilane using the formula: Density = (mass of sample / mass of water) \* density of water at 25°C.

### **Measurement of Refractive Index**

This protocol details the use of a refractometer to measure the refractive index of acetyltrimethylsilane.

#### Materials:

- Acetyltrimethylsilane sample
- Refractometer (e.g., Abbe refractometer)
- Constant temperature water bath (20°C)
- Soft tissue paper

#### Procedure:



- Calibrate the refractometer using a standard liquid with a known refractive index.
- Ensure the prism of the refractometer is clean and dry.
- Place a few drops of acetyltrimethylsilane onto the prism.
- Close the prism and allow the sample to equilibrate to the measurement temperature (20°C),
   which is typically maintained by a circulating water bath.
- Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read the refractive index from the scale.

### **Determination of Solubility**

This protocol provides a method for the quantitative determination of the solubility of **acetyltrimethylsilane** in a given solvent.

#### Materials:

- · Acetyltrimethylsilane sample
- Selected organic solvent
- Vials with screw caps
- · Thermostatic shaker
- Analytical balance
- Gas chromatograph (GC) or other suitable analytical instrument

#### Procedure:

 Prepare a series of standard solutions of acetyltrimethylsilane in the chosen solvent at known concentrations.



- Generate a calibration curve using the analytical instrument (e.g., GC) by plotting the instrument response versus the concentration of the standard solutions.
- Add an excess amount of acetyltrimethylsilane to a known volume of the solvent in a vial to create a saturated solution.
- Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant liquid and dilute it with the solvent.
- Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of acetyltrimethylsilane.
- Calculate the solubility in g/100 mL or other desired units.

## **Spectral Properties**

The following sections describe the expected spectral characteristics of acetyltrimethylsilane.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- ¹H NMR: The proton NMR spectrum is expected to show two singlets. A singlet with an integration of 9H around δ 0.2 ppm, corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH<sub>3</sub>)<sub>3</sub>) group. Another singlet with an integration of 3H will appear further downfield, corresponding to the three protons of the acetyl (CH<sub>3</sub>CO) group.
- 13C NMR: The carbon NMR spectrum is expected to show three distinct signals. A signal for the methyl carbons of the trimethylsilyl group, a signal for the methyl carbon of the acetyl group, and a downfield signal for the carbonyl carbon.

Experimental Protocol for NMR Spectroscopy:

#### Materials:

Acetyltrimethylsilane sample



- Deuterated solvent (e.g., CDCl3)
- NMR tubes
- NMR spectrometer

#### Procedure:

- Dissolve a small amount of acetyltrimethylsilane (5-10 mg) in approximately 0.5-0.7 mL of deuterated solvent in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
- Place the NMR tube in the spectrometer.
- Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Reference the spectra to the internal standard (TMS at 0 ppm).



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Caption: Workflow for NMR Spectroscopy.

### Infrared (IR) Spectroscopy

The IR spectrum of **acetyltrimethylsilane** is expected to exhibit characteristic absorption bands for its functional groups.



- C=O Stretch: A strong absorption band is expected in the region of 1645-1655 cm<sup>-1</sup>, characteristic of a ketone carbonyl group attached to a silicon atom.
- Si-CH₃ Bending: A strong band around 1250 cm⁻¹ is characteristic of the symmetric deformation of the Si-CH₃ groups. A weaker band around 840 cm⁻¹ is also expected for the Si-C stretch and CH₃ rock.
- C-H Stretch: Absorption bands in the region of 2900-3000 cm<sup>-1</sup> due to the C-H stretching vibrations of the methyl groups.

Experimental Protocol for IR Spectroscopy:

#### Materials:

- Acetyltrimethylsilane sample
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an ATR accessory

Procedure (for liquid film on salt plates):

- Ensure the salt plates are clean and dry.
- Place a small drop of acetyltrimethylsilane on one salt plate.
- Carefully place the second salt plate on top to create a thin liquid film.
- Place the salt plates in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Process the spectrum by performing a background subtraction.

### **Mass Spectrometry (MS)**

In the mass spectrum of **acetyltrimethylsilane**, the molecular ion peak (M<sup>+</sup>) at m/z 116 would be observed. The fragmentation pattern is expected to be dominated by the cleavage of the



bonds adjacent to the silicon atom and the carbonyl group.

- [M-15]<sup>+</sup>: A prominent peak at m/z 101, corresponding to the loss of a methyl group (•CH₃) from the trimethylsilyl group. This is often the base peak in the spectra of trimethylsilyl compounds.
- [M-43]<sup>+</sup>: A peak at m/z 73, corresponding to the loss of the acetyl group (•COCH₃). This fragment, the trimethylsilyl cation ([Si(CH₃)₃]<sup>+</sup>), is a characteristic ion for trimethylsilyl compounds.
- [M-29]+: A peak at m/z 87, corresponding to the loss of an ethyl group, which can arise from rearrangement.

Experimental Protocol for Mass Spectrometry:

#### Materials:

- Acetyltrimethylsilane sample
- Mass spectrometer (e.g., coupled with a gas chromatograph, GC-MS)
- Volatile solvent (if using GC-MS)

Procedure (for GC-MS):

- Prepare a dilute solution of acetyltrimethylsilane in a volatile organic solvent (e.g., hexane or diethyl ether).
- Inject a small volume of the solution into the GC-MS system.
- The sample is vaporized and separated on the GC column.
- The separated **acetyltrimethylsilane** enters the mass spectrometer, where it is ionized (typically by electron impact).
- The resulting ions are separated based on their mass-to-charge ratio and detected.



 The mass spectrum is recorded and analyzed for the molecular ion and characteristic fragment ions.



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Caption: Workflow for Mass Spectrometry (GC-MS).

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